molecular formula C15H30N2 B3370398 Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 37814-64-5

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B3370398
CAS No.: 37814-64-5
M. Wt: 238.41 g/mol
InChI Key: CKSSXRUOCIWOFF-UHFFFAOYSA-N
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Description

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a chemical compound known for its unique structure and properties. It features a cyclohexyl group attached to a piperidine ring, which is further substituted with four methyl groups. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a stabilizer in radical reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including potential use as an antioxidant.

    Industry: Utilized in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism by which Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with free radicals. The compound can stabilize free radicals through resonance and steric hindrance, making it an effective antioxidant. It may also interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyclohexyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a radical scavenger.

Uniqueness

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine stands out due to its enhanced stability and reactivity, attributed to the presence of the cyclohexyl group. This makes it more effective in applications requiring robust radical stabilization and antioxidant properties.

Properties

IUPAC Name

N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12/h12-13,16-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSSXRUOCIWOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352555
Record name ST038767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37814-64-5
Record name ST038767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

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